molecular formula C38H66N8O32P3+3 B120814 (Glcnac)4TP CAS No. 141334-39-6

(Glcnac)4TP

Cat. No. B120814
M. Wt: 1239.9 g/mol
InChI Key: AHCITEWHMUTRRH-DHKBBINDSA-Q
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Glcnac)4TP is a molecule that has gained significant attention in scientific research due to its potential applications in various fields of study. It is a tetrasaccharide consisting of four N-acetylglucosamine (GlcNAc) residues linked together in a specific pattern. This molecule has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism Of Action

(Glcnac)4TP acts as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues to proteins or other molecules. When (Glcnac)4TP is used as a substrate, it can be incorporated into glycans, which are complex sugar molecules that are attached to proteins. The incorporation of (Glcnac)4TP into glycans can affect protein function and stability, which can be studied using various techniques.

Biochemical And Physiological Effects

The biochemical and physiological effects of (Glcnac)4TP depend on its incorporation into glycans. The incorporation of (Glcnac)4TP into glycans can affect protein stability, folding, and function. Additionally, (Glcnac)4TP has been shown to play a role in various biological processes, including cell adhesion, signaling, and immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (Glcnac)4TP in laboratory experiments is its ability to mimic the natural glycosylation of proteins. This allows for the study of the effects of glycosylation on protein function in a more natural setting. However, (Glcnac)4TP has limitations in terms of its stability and solubility, which can affect its use in laboratory experiments.

Future Directions

There are several future directions for (Glcnac)4TP research. One direction is the development of new synthesis methods that can improve the stability and solubility of the molecule. Additionally, (Glcnac)4TP can be used in the development of new glycan microarrays to study the interactions between glycans and proteins. Finally, (Glcnac)4TP can be used in the study of disease mechanisms, such as cancer, where glycosylation plays a crucial role in disease progression.
Conclusion:
(Glcnac)4TP is a molecule that has significant potential in scientific research. Its ability to mimic natural glycosylation makes it a valuable tool in the study of protein function and stability. While there are limitations to its use in laboratory experiments, new synthesis methods and applications are being developed to overcome these limitations. The future of (Glcnac)4TP research is promising, and it is likely to play a crucial role in various fields of study, including disease mechanisms and drug development.

Synthesis Methods

(Glcnac)4TP can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. In chemical synthesis, the molecule is synthesized using various chemical reactions, such as glycosylation reactions. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule. One of the most commonly used enzymes for (Glcnac)4TP synthesis is β-1,4-N-acetylglucosaminyltransferase.

Scientific Research Applications

(Glcnac)4TP has several potential applications in scientific research. One of the most significant applications is in the study of protein glycosylation. Glycosylation is a post-translational modification that plays a crucial role in protein function and stability. (Glcnac)4TP can be used as a tool to study the effects of glycosylation on protein function. Additionally, (Glcnac)4TP has been used in the development of glycan microarrays, which are used to study the interactions between glycans and proteins.

properties

CAS RN

141334-39-6

Product Name

(Glcnac)4TP

Molecular Formula

C38H66N8O32P3+3

Molecular Weight

1239.9 g/mol

IUPAC Name

triazanium;(2R,3S,4R,6R)-6-[(2S,4R,5R,6S)-2-[(2R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-3-[acetamido-[2-[[2-[[2-[hydroxy(oxo)phosphaniumyl]acetyl]amino]-4-nitrophenoxy]-oxophosphaniumyl]acetyl]amino]-6-[[[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-oxophosphaniumyl]-hydroxymethyl]-5-hydroxyoxan-4-yl]peroxy-2-(oxidomethyl)oxane-3,4-diolate

InChI

InChI=1S/C38H54N5O32P3.3H3N/c1-13(47)39-27-32(56)31(55)22(10-46)67-37(27)72-73-38-28(42(41-14(2)48)24(52)12-77(63)74-19-4-3-15(43(59)60)5-16(19)40-23(51)11-76(61)62)34(71-69-25-6-17(49)29(53)20(8-44)65-25)33(57)35(68-38)36(58)78(64)75-70-26-7-18(50)30(54)21(9-45)66-26;;;/h3-5,17-18,20-22,25-38,45-46,50,54-58H,6-12H2,1-2H3,(H,39,47)(H,40,51)(H,41,48)(H,61,62);3*1H3/p+3/t17-,18-,20-,21-,22-,25-,26-,27?,28?,29+,30+,31-,32-,33+,34-,35+,36?,37-,38+;;;/m1.../s1

InChI Key

AHCITEWHMUTRRH-DHKBBINDSA-Q

Isomeric SMILES

CC(=O)NC1[C@H]([C@@H]([C@H](O[C@@H]1OO[C@H]2C([C@H]([C@@H]([C@H](O2)C(O)[P+](=O)OO[C@@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O)O)OO[C@@H]4C[C@H]([C@@H]([C@H](O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+]

SMILES

CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+]

synonyms

(GlcNAc)4TP
GlcNAc(alpha)-P-3GlcNAc(alpha)-P-3GlcNAc(alpha)-P-3GlcNAc(beta)-ONp 4-nitrophenyl, triammonium salt
tetra(2-acetamido-2-deoxy-D-glucopyranosyl)triphosphate 4-nitrophenyl, triammonium salt
tetra(2-acetamido-2-deoxy-glucopyranosyl)triphosphate 4-nitrophenyl
tetra(N-acetylglucosaminyl)triphosphate 4-nitrophenyl, triammonium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.